molecular formula C32H50ClN5O8S B611677 VH03-Linker CAS No. 2064292-52-8

VH03-Linker

Katalognummer B611677
CAS-Nummer: 2064292-52-8
Molekulargewicht: 700.3 g/mol
InChI-Schlüssel: MSKHBFIXTCSMKP-DDLJGEAHSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Usually In Stock
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

VH03-linker is a precursor of VHL ligand for Proteolysis Targeting Chimeras (PROTACs) . It’s a heterobifunctional compound that includes an E3 ligase-binding ligand and a protein-targeting ligand connected by a linker .


Synthesis Analysis

The synthesis of this compound involves the assembly of VHL-recruiting PROTACs . The process includes the structure-based design of VHL ligands and their application as inhibitors . The synthesis strategies employed in the assembly of VHL-recruiting PROTACs cover a range of fundamental chemistries used to incorporate linkers of varying length, composition, and functionality .


Molecular Structure Analysis

The chemical formula of this compound is C32H50ClN5O8S . It’s a part of the PROTACs, which are catalytic heterobifunctional molecules . These compounds include an E3 ligase-binding ligand and a protein-targeting ligand connected by a linker .


Chemical Reactions Analysis

The chemical reactions involving this compound are related to its role in PROTACs. These compounds can selectively degrade a protein of interest by recruiting a ubiquitin E3 ligase to the target, leading to its ubiquitylation and degradation by the proteasome .


Physical And Chemical Properties Analysis

The molecular weight of this compound is 700.290 . Given their high molecular weight and the presence of multiple hydrogen bond donors and acceptors, PROTACs are expected to have low membrane permeability .

Wissenschaftliche Forschungsanwendungen

Herstellung von VHH-basierten Immunosorbentien

Der VH03-Linker wurde bei der Herstellung von VHH-basierten Immunosorbentien eingesetzt. Diese Anwendung ist besonders nützlich für die Entfernung toxischer Substanzen aus Plasma {svg_1}. Der Linker wird zwischen dem VHH und der Gel-Anbindungsstelle eingefügt, um sterische Hinderung für den Zugang zum Paratop zu vermeiden {svg_2}.

Entwicklung von PROTACs

Die Verbindung wird üblicherweise als Vorläufer für einen PROTAC (Proteolysis-Targeting Chimera) verwendet, der VHL (von Hippel-Lindau) als E3-Ubiquitin-Ligase-Komponente entführt {svg_3}. Diese Anwendung ist im Bereich der gezielten Proteinabbau entscheidend {svg_4}.

Konjugation von Proteinliganden

Der this compound wird mit einem primären Amin-Funktionsgriff an einer Position geliefert, von der bekannt ist, dass sie die Bindung an VHL nicht signifikant beeinflusst, wodurch er zur Konjugation an einen Linker-/Zielproteinliganden bereitgestellt wird {svg_5}.

Pharmakokinetische Studien

Die Verbindung kann in pharmakokinetischen Studien verwendet werden. So wurde beispielsweise eine Hochleistungsflüssigkeitschromatographie-Tandem-Massenspektrometrie (LC-MS/MS)-Methode zur gleichzeitigen Bestimmung von Baricitinib und Methotrexat in Rattenplasma entwickelt {svg_6}.

Protein-Degrader-Aufbau

Die Verbindung wird als Protein-Degrader-Baustein verwendet. Sie ermöglicht die Synthese von Molekülen für den gezielten Proteinabbau {svg_7}.

Forschung und Entwicklung in der PROTAC-Technologie

Die Verbindung enthält einen E3-Liganden-Liganden plus einen kurzen Alkyl-Linker, der zur Konjugation an einen Zielprotein-Liganden bereit ist. Dies macht sie zu einem Bestandteil einer Reihe von funktionalisierten Werkzeugmolekülen für die PROTAC-F&E {svg_8}.

Wirkmechanismus

Target of Action

The primary target of the VH03-linker, also known as (S,R,S)-AHPC-PEG4-NH2 (hydrochloride), is the von Hippel-Lindau (VHL) protein . The VHL protein is a component of the ubiquitin-proteasome system, which is responsible for protein degradation within cells .

Mode of Action

The this compound interacts with its target, the VHL protein, by binding to it . This binding recruits the VHL protein, enabling it to be used in the process of targeted protein degradation . This process is part of the Proteolysis-Targeting Chimera (PROTAC) technology, which uses bifunctional molecules to degrade specific proteins within cells .

Biochemical Pathways

The this compound affects the ubiquitin-proteasome pathway, a crucial biochemical pathway responsible for protein degradation within cells . By recruiting the VHL protein, the this compound enables the targeted degradation of specific proteins, altering the protein composition within cells and potentially affecting various downstream cellular processes .

Pharmacokinetics

The design of such linkers often aims to optimize these properties to ensure effective delivery of the linker to its target, the vhl protein, within cells .

Result of Action

The result of the this compound’s action is the targeted degradation of specific proteins within cells . This can lead to alterations in cellular processes and functions, depending on the specific proteins that are targeted for degradation .

Action Environment

The action of the this compound, like that of many other biochemical compounds, can be influenced by various environmental factors. These can include the pH and temperature of the cellular environment, the presence of other interacting molecules, and the specific cell type in which the this compound is acting

Safety and Hazards

The safety data sheet for VH03-linker indicates that it’s for research use only, not for human or veterinary use .

Zukünftige Richtungen

The future directions for VH03-linker and PROTACs involve improving the understanding of the relationship between structure and permeability in these compounds . This could help inform the design of more permeable and more effective degraders .

Biochemische Analyse

Biochemical Properties

(S,R,S)-AHPC-PEG4-NH2 (hydrochloride) plays a crucial role in biochemical reactions by acting as a ligand for the VHL protein. This interaction is essential for the formation of PROTACs, which facilitate the degradation of target proteins via the ubiquitin-proteasome system. The compound interacts with various enzymes, proteins, and biomolecules, including the VHL protein and the hypoxia-inducible factor (HIF) alpha subunit. The binding of (S,R,S)-AHPC-PEG4-NH2 (hydrochloride) to the VHL protein enables the recruitment of the E3 ubiquitin ligase complex, leading to the ubiquitination and subsequent degradation of the target protein .

Cellular Effects

The effects of (S,R,S)-AHPC-PEG4-NH2 (hydrochloride) on cells are profound, as it influences multiple cellular processes. By promoting the degradation of specific proteins, this compound can modulate cell signaling pathways, gene expression, and cellular metabolism. For instance, the degradation of the HIF alpha subunit by (S,R,S)-AHPC-PEG4-NH2 (hydrochloride) can impact hypoxia signaling pathways, leading to altered gene expression and metabolic changes in cells . Additionally, the compound’s ability to target and degrade oncogenic proteins makes it a valuable tool in cancer research and therapy.

Molecular Mechanism

The molecular mechanism of (S,R,S)-AHPC-PEG4-NH2 (hydrochloride) involves its binding to the VHL protein, which is part of the E3 ubiquitin ligase complex. This binding facilitates the recruitment of the target protein to the E3 ligase, resulting in its ubiquitination and subsequent degradation by the proteasome. The compound’s PEG4 linker provides flexibility and stability, allowing for efficient binding and degradation of the target protein. The interaction between (S,R,S)-AHPC-PEG4-NH2 (hydrochloride) and the VHL protein is highly specific, ensuring selective degradation of the target protein .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of (S,R,S)-AHPC-PEG4-NH2 (hydrochloride) can vary over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that (S,R,S)-AHPC-PEG4-NH2 (hydrochloride) remains stable under various conditions, allowing for sustained protein degradation over extended periods. The compound’s efficacy may decrease over time due to potential degradation or changes in cellular conditions .

Dosage Effects in Animal Models

The effects of (S,R,S)-AHPC-PEG4-NH2 (hydrochloride) in animal models are dose-dependent. At lower doses, the compound effectively promotes the degradation of target proteins without causing significant toxicity. At higher doses, (S,R,S)-AHPC-PEG4-NH2 (hydrochloride) may exhibit toxic or adverse effects, including off-target protein degradation and cellular stress. It is essential to determine the optimal dosage to achieve the desired therapeutic effects while minimizing potential side effects .

Metabolic Pathways

(S,R,S)-AHPC-PEG4-NH2 (hydrochloride) is involved in various metabolic pathways, primarily through its interaction with the VHL protein and the ubiquitin-proteasome system. The compound’s role in protein degradation can influence metabolic flux and metabolite levels within cells. By targeting specific proteins for degradation, (S,R,S)-AHPC-PEG4-NH2 (hydrochloride) can modulate metabolic pathways and alter cellular homeostasis .

Transport and Distribution

The transport and distribution of (S,R,S)-AHPC-PEG4-NH2 (hydrochloride) within cells and tissues are facilitated by its interaction with transporters and binding proteins. The compound’s PEG4 linker enhances its solubility and stability, allowing for efficient distribution within the cellular environment. Additionally, (S,R,S)-AHPC-PEG4-NH2 (hydrochloride) can accumulate in specific cellular compartments, depending on its interactions with transporters and binding proteins .

Subcellular Localization

The subcellular localization of (S,R,S)-AHPC-PEG4-NH2 (hydrochloride) is influenced by its targeting signals and post-translational modifications. The compound is primarily localized in the cytoplasm, where it interacts with the VHL protein and the ubiquitin-proteasome system. (S,R,S)-AHPC-PEG4-NH2 (hydrochloride) may also localize to other cellular compartments, such as the nucleus or mitochondria, depending on the specific target protein and cellular context .

Eigenschaften

IUPAC Name

(2S,4R)-1-[(2S)-2-[[2-[2-[2-[2-(2-aminoethoxy)ethoxy]ethoxy]ethoxy]acetyl]amino]-3,3-dimethylbutanoyl]-4-hydroxy-N-[[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methyl]pyrrolidine-2-carboxamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C32H49N5O8S.ClH/c1-22-28(46-21-35-22)24-7-5-23(6-8-24)18-34-30(40)26-17-25(38)19-37(26)31(41)29(32(2,3)4)36-27(39)20-45-16-15-44-14-13-43-12-11-42-10-9-33;/h5-8,21,25-26,29,38H,9-20,33H2,1-4H3,(H,34,40)(H,36,39);1H/t25-,26+,29-;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MSKHBFIXTCSMKP-DDLJGEAHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC=N1)C2=CC=C(C=C2)CNC(=O)C3CC(CN3C(=O)C(C(C)(C)C)NC(=O)COCCOCCOCCOCCN)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(SC=N1)C2=CC=C(C=C2)CNC(=O)[C@@H]3C[C@H](CN3C(=O)[C@H](C(C)(C)C)NC(=O)COCCOCCOCCOCCN)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C32H50ClN5O8S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

700.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

2064292-52-8
Record name
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2064292-52-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
VH03-linker
Reactant of Route 2
Reactant of Route 2
VH03-linker
Reactant of Route 3
Reactant of Route 3
VH03-linker
Reactant of Route 4
VH03-linker
Reactant of Route 5
VH03-linker
Reactant of Route 6
VH03-linker

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.